molecular formula C15H12N2O2S2 B5731425 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B5731425
M. Wt: 316.4 g/mol
InChI Key: VSSNLXWOTUAMNX-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide group linked to a 1,3-thiazole ring substituted at position 4 with a 4-methoxyphenyl moiety. Its analogs, however, are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNLXWOTUAMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-311603 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable amine to form the core structure.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as halogenation, nitration, and reduction.

    Final coupling: The final step involves coupling the intermediate with a specific reagent to form WAY-311603.

Industrial Production Methods

Industrial production of WAY-311603 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch processing: Large quantities of reactants are mixed and reacted in a single batch.

    Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

WAY-311603 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: Used as a tool compound to study the structure-activity relationship of serotonin receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Explored as a potential therapeutic agent for treating obesity and depression due to its selective activity on 5-HT2C receptors.

    Industry: Utilized in the development of new drugs targeting serotonin receptors.

Mechanism of Action

WAY-311603 exerts its effects by selectively binding to and activating 5-HT2C receptors. This activation leads to a cascade of intracellular signaling events, including the activation of phospholipase C and the release of intracellular calcium. These events ultimately result in the modulation of neurotransmitter release and neuronal activity, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Modifications

The following table summarizes structurally related compounds and their variations:

Compound Name Substituents on Thiazole Carboxamide Group Key Modifications Biological Activity References
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 4-(4-Methoxyphenyl) Thiophene-2-carboxamide None (reference compound) Not explicitly stated N/A
ML277 [(R)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide] 4-(4-Methoxyphenyl) Tosylpiperidine-2-carboxamide Tosylpiperidine replaces thiophene Mortalin and PARP1 co-inhibition (anticancer)
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(3,4-Difluorophenyl) 5-Nitrothiophene-2-carboxamide Nitro group on thiophene; difluorophenyl on thiazole Narrow-spectrum antibacterial
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine 4-(4'-Fluorobiphenyl) Pyridine-2-amine (not carboxamide) Biphenyl substituent; amine linkage Antiproliferative, anti-inflammatory
4-[Bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(4-Methoxyphenyl) Benzamide with sulfamoyl group Sulfamoyl-benzamide replaces thiophene Not explicitly stated (structural analog)

Physicochemical and Pharmacokinetic Properties

Property This compound ML277 N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Molecular Weight ~330 g/mol ~515 g/mol ~377 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (moderate lipophilicity)
Solubility Low (thiophene and methoxyphenyl) Very low (tosylpiperidine) Moderate (nitro group enhances polarity)
Metabolic Stability Likely moderate (susceptible to CYP450 oxidation) Low (bulky tosyl group) High (nitro group resists metabolism)

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro, fluorine) on the thiazole or carboxamide moiety enhance antibacterial activity but reduce solubility .
  • Bulky groups (e.g., tosylpiperidine in ML277) improve target selectivity but compromise pharmacokinetics .

Thiophene vs. Benzamide :

  • Thiophene-2-carboxamide derivatives exhibit broader antimicrobial activity, while benzamide analogs (e.g., ) are more stable but less potent .

Methoxyphenyl Role :

  • The 4-methoxyphenyl group in the target compound and ML277 contributes to π-π stacking interactions with biological targets, critical for anticancer activity .

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C16H13N3O2S
  • Molecular Weight: 299.36 g/mol
  • CAS Number: 462065-19-6

The biological activity of this compound primarily revolves around its interaction with various biological targets. The thiazole and thiophene moieties are known to enhance the compound's affinity for certain enzymes and receptors, contributing to its pharmacological effects.

  • Antitumor Activity:
    • The compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results against human cervix carcinoma (HeLa) with an IC50 value indicative of potent activity (exact values may vary based on specific studies).
    • Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Anti-inflammatory Properties:
    • The thiazole ring is implicated in anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings significantly influence the biological activity of the compound. Key observations include:

  • Substituents on the Phenyl Ring: Electron-donating groups (e.g., methoxy) enhance activity by stabilizing the molecular conformation necessary for receptor binding.
  • Thiazole Ring Modifications: Variations in substituents on the thiazole ring can either enhance or diminish cytotoxic effects, with certain configurations leading to improved potency against specific cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assessment:
    • A study evaluated the compound's efficacy against multiple cancer cell lines, reporting an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cases .
    • Table 1 summarizes IC50 values against different cell lines:
Cell LineIC50 (µM)Reference
HeLa< 10
A431< 15
Jurkat< 12
  • Mechanistic Insights:
    • Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic interactions, suggesting a mechanism that could be exploited for drug design .
  • In Vivo Studies:
    • Preliminary in vivo studies indicate that this compound may exhibit favorable pharmacokinetics and bioavailability, although further research is needed to confirm these findings .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide derivatives?

  • Methodological Answer : Derivatives of thiophene-2-carboxamide are typically synthesized via condensation reactions. For example, thiazole rings can be formed by reacting thiophene-2-carboxamide intermediates with substituted thioureas or aromatic aldehydes under reflux conditions in ethanol or DMF. Key steps include:

  • Cyclization : Using reagents like phenacyl bromide or acetylacetic ester to form thiazole or pyrazole rings .
  • Purification : Crystallization from solvents such as ethanol or DMF/water mixtures, with yields ranging from 65% to 76% .
  • Characterization : IR spectroscopy confirms functional groups (e.g., C=O at 1650–1700 cm⁻¹, NH at 3200–3400 cm⁻¹), while ¹H-NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • IR Spectroscopy : Identifies carbonyl (C=O), thiazole (C=N), and methoxy (C-O) groups .
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone connectivity .
  • Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., M⁺ at m/z 343) and detects fragmentation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR splitting or IR absorption) require:

  • Cross-Validation : Compare NMR data with density functional theory (DFT)-predicted chemical shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas (e.g., resolving M⁺ at m/z 343.0521 for C₁₅H₁₃N₂O₂S₂) .
  • X-ray Crystallography : Resolve ambiguities using SHELXL-refined structures (R-factor < 0.05) to confirm bond lengths and angles .

Q. What mechanisms explain unexpected ions in mass spectrometry analysis of thiophene carboxamides?

  • Methodological Answer : Metastable ions (e.g., m/z 124 in N-(4-methoxyphenyl)thiophene-2-carboxamide) arise from rearrangements:

  • Phenol Radical Ion Formation : Methoxyphenyl groups undergo demethylation and radical migration, confirmed via collision-induced dissociation (CID) and exact mass analysis .
  • Pathway Validation : Use isotopically labeled analogs to track hydrogen transfer and bond cleavage patterns .

Q. How does crystallographic software choice impact structural determination accuracy?

  • Methodological Answer : SHELXL (SHELX suite) is widely used for small-molecule refinement due to:

  • Robust Algorithms : Handles high-resolution data and twinned crystals effectively, with parameter convergence (e.g., C-C bond precision ±0.003 Å) .
  • Limitations : Struggles with severe disorder; complementary tools like OLEX2 or PHENIX may improve model completeness .

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